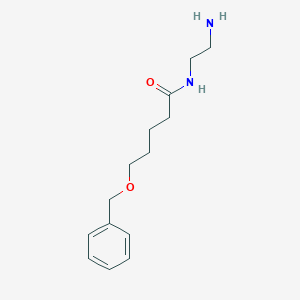

N-(2-aminoethyl)-5-(benzyloxy)pentanamide

Description

N-(2-aminoethyl)-5-(benzyloxy)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a benzyloxy group at the 5-position and a 2-aminoethyl moiety at the amide nitrogen (Figure 1). The benzyloxy group (a benzyl ether) enhances lipophilicity, while the primary amine in the 2-aminoethyl group contributes to solubility via protonation under physiological conditions. Synthesis likely involves coupling 5-(benzyloxy)pentanoic acid with 1,2-diaminoethane using carbodiimide-based reagents (e.g., HATU) .

Properties

Molecular Formula |

C14H22N2O2 |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-(2-aminoethyl)-5-phenylmethoxypentanamide |

InChI |

InChI=1S/C14H22N2O2/c15-9-10-16-14(17)8-4-5-11-18-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15H2,(H,16,17) |

InChI Key |

CDGAOLYZXAIZJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCC(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-(benzyloxy)pentanamide typically involves the reaction of 5-(benzyloxy)pentanoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-aminoethyl)-5-(benzyloxy)pentanamide may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-(benzyloxy)pentanamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The amide group can be reduced to form an amine derivative.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminoethyl group under basic conditions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amides or amines, depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology:

N-(2-aminoethyl)-5-(benzyloxy)pentanamide has been investigated for its potential effects on neurotransmitter systems. It has shown promise in modulating serotonin receptors, particularly the 5-HT1F receptor, which is implicated in various mood disorders and migraine treatment. The activation of this receptor can lead to therapeutic benefits for conditions such as depression and anxiety disorders .

2. Cancer Therapeutics:

The compound has been explored as a potential agent in cancer therapy, particularly targeting specific mutations such as KRAS and EGFR mutations. Studies indicate that derivatives of similar compounds exhibit potent activity against cancer cell lines harboring these mutations, suggesting that N-(2-aminoethyl)-5-(benzyloxy)pentanamide may also possess similar properties .

Mechanistic Insights

3. Mechanism of Action:

The mechanism by which N-(2-aminoethyl)-5-(benzyloxy)pentanamide exerts its effects involves interaction with specific receptors and pathways within cells. Research indicates that compounds with similar structures can induce cellular degradation pathways that target oncogenic proteins, thereby inhibiting cancer cell proliferation .

Case Studies

4. Clinical Investigations:

Several clinical studies have investigated the efficacy of compounds related to N-(2-aminoethyl)-5-(benzyloxy)pentanamide in treating migraine and other neurological disorders. For instance, a formulation containing this compound was tested for its ability to alleviate migraine symptoms by enhancing serotonin transmission .

5. Preclinical Models:

In preclinical models, N-(2-aminoethyl)-5-(benzyloxy)pentanamide demonstrated significant anti-proliferative effects in KRAS-mutant colorectal cancer cell lines. This was attributed to its ability to degrade SOS1 proteins, which are critical for the survival of these cancer cells .

Data Tables

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-5-(benzyloxy)pentanamide exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared below based on substituents, molecular properties, and biological activities (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Lipophilicity: The benzyloxy group in the target compound increases logP (~2.5) compared to polar analogs like S5 (logP ~1.5) but remains less lipophilic than AV11 (logP 3.8) due to the absence of aromatic tetrazole and biphenyl groups . Biotinamide’s low logP (-0.5) reflects its polar thienoimidazolone ring and carboxylic acid .

Biological Activity: Antioxidant Potential: The benzyloxy group’s electron-donating nature may enhance radical scavenging, similar to AV11, which showed 70% DPPH inhibition at 0.5 mg/mL . Receptor Targeting: Piperazine-containing analogs (e.g., 7d) exhibit selective dopamine D3 receptor binding (IC50 ~50 nM), while the target’s aminoethyl group could interact with amine transporters or enzymes . Biotin Analogs: Biotinamide’s activity is tied to its thienoimidazolone ring, critical for binding avidin and carboxylase enzymes, a feature absent in the target compound .

Synthetic Routes :

- The target compound’s benzyloxy group may be introduced via nucleophilic substitution (e.g., benzyl bromide with a hydroxylated pentanamide precursor), while piperazine analogs (e.g., 7d) require SNAr reactions with aryl piperazines .

Pharmacokinetic (ADME) Profiles

Predicted ADME properties for the target compound and analogs are summarized below (Table 2), extrapolated from ’s SwissADME data .

Table 2: ADME Comparison

Key Insights:

- The target compound’s balanced logP (~2.5) suggests favorable intestinal absorption but moderate blood-brain barrier (BBB) penetration, unlike 7d’s high BBB permeability due to its piperazine moiety .

- Biotinamide’s low protein binding (~40%) aligns with its role as a cofactor requiring rapid tissue distribution .

Antioxidant Activity

The DPPH radical scavenging assay () demonstrated that AV11, a tetrazole-biphenyl analog, achieved 70% inhibition at 0.5 mg/mL, comparable to ascorbic acid . The target compound’s benzyloxy group may similarly donate electrons to neutralize radicals, though its activity is expected to be lower than AV11 due to the absence of conjugated π-systems.

Biological Activity

N-(2-aminoethyl)-5-(benzyloxy)pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-(2-aminoethyl)-5-(benzyloxy)pentanamide is characterized by the following structural features:

- Amine group : Contributes to its interaction with biological targets.

- Benzyloxy group : Enhances lipophilicity, potentially improving membrane permeability.

- Pentamide backbone : May facilitate binding to specific receptors or enzymes.

The biological activity of N-(2-aminoethyl)-5-(benzyloxy)pentanamide appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes, which could be linked to its amine functionality. For instance, similar compounds have been investigated for their ability to inhibit steroid sulfatase, a target in estrogen-dependent cancers .

- Antiparasitic Activity : Research indicates that derivatives of this compound family exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One analog demonstrated an EC50 value of 0.001 μM, highlighting significant antiparasitic properties .

- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell survival and proliferation, particularly through interactions with proteins like Stat3, which is implicated in various cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(2-aminoethyl)-5-(benzyloxy)pentanamide and its analogs:

Case Studies

- Antiparasitic Efficacy : In a study involving infected mice, an orally bioavailable analog of N-(2-aminoethyl)-5-(benzyloxy)pentanamide was administered at 50 mg/kg for four days, resulting in the cure of 2 out of 3 mice . This highlights the compound's potential for treating late-stage trypanosomiasis.

- Inhibition of Cancer Cell Growth : Another study explored the compound's effects on cancer cell lines, demonstrating its ability to inhibit growth via modulation of Stat3 signaling pathways . This suggests a promising avenue for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.